molecular formula C16H20N2O4 B2958327 N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198563-39-0

N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2958327
M. Wt: 304.346
InChI Key: YEMQJLVIMZDHAU-UHFFFAOYSA-N
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Description

The compound contains a 3,4-Dihydro-2H-1,5-benzodioxepin moiety . This is a type of organic compound that is part of the benzodioxepin family. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 3,4-Dihydro-2H-1,5-benzodioxepin moiety and the various functional groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in its structure. The 3,4-Dihydro-2H-1,5-benzodioxepin moiety has a molecular weight of 150.18 .

Safety And Hazards

Compounds with similar structures can be toxic if swallowed and in contact with skin. They can cause skin irritation and serious eye irritation .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses in medicinal chemistry and organic synthesis .

properties

IUPAC Name

N-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-16(20)18(2)11-15(19)17-10-12-5-6-13-14(9-12)22-8-4-7-21-13/h3,5-6,9H,1,4,7-8,10-11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQJLVIMZDHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC2=C(C=C1)OCCCO2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]carbamoyl}methyl)-N-methylprop-2-enamide

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